molecular formula C4H5NO3S B555127 Procysteine CAS No. 19771-63-2

Procysteine

Cat. No. B555127
CAS RN: 19771-63-2
M. Wt: 147.15 g/mol
InChI Key: BMLMGCPTLHPWPY-REOHCLBHSA-N
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Description

Procysteine is a prodrug form of cysteine that is metabolized to cysteine intracellularly and has antioxidant activity . It is a precursor to glutathione (GSH), which is an important antioxidant in plants, animals, and fungi .


Synthesis Analysis

The synthesis of Procysteine is related to the biosynthesis of cysteine. Cysteine biosynthesis involves the integration of nitrogen and sulphur metabolism . Nutrients such as nitrate and sulphate act as signals; they trigger molecular mechanisms that modify biosynthetic pathways and thereby have a profound impact on metabolite fluxes .


Molecular Structure Analysis

The molecular structure of Procysteine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis and molecular dynamics simulations .


Chemical Reactions Analysis

The chemical reactions involving Procysteine can be analyzed using volumetric chemical analysis, which involves the use of titration methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of Procysteine can be analyzed using various techniques relevant in high-throughput biomaterials research . The molecular formula of Procysteine is C4H5NO3S and its molecular weight is 147.15 .

Scientific Research Applications

  • Cell Viability and Proliferation : Procysteine enhances the viability and proliferation of human mesothelial cells, making them resistant to injury by free radicals and reversing the cytotoxic effects of amino acids on these cells (Bręborowicz et al., 1993).

  • Cardiac Function Recovery : In ischemic rat hearts, Procysteine, along with amino acids, improves recovery of cardiac function following ischemia/reperfusion. It maintains cellular levels of glutathione and provides substrates for mitochondria, contributing to better recovery outcomes (Shug & Madsen, 1994).

  • Alcohol-related Muscle Atrophy : Procysteine supplementation during abstinence from alcohol can significantly attenuate alcohol-induced redox stress in skeletal muscle, suggesting its potential in therapeutic interventions for recovering alcoholics (Otis & Guidot, 2010).

  • Amyotrophic Lateral Sclerosis (ALS) : Procysteine's safety and pharmacokinetic properties were studied in subjects with ALS. It was found to be safe for oral administration and capable of increasing intracellular glutathione levels (Cudkowicz et al., 1999).

  • Inhibition of HIV Expression : Procysteine inhibits HIV expression in human peripheral blood mononuclear cells and decreases the density of cell-surface interleukin-2 receptors, showcasing its potential for HIV-related research (Lederman et al., 1995).

  • Chronic Alcohol Abuse : It is suggested that Procysteine supplementation before the development of overt plantaris atrophy due to chronic alcohol abuse can benefit individuals by attenuating pro-atrophy signaling pathways (Otis, Brown & Guidot, 2007).

  • Cysteine Supplementation in Infants : Procysteine, as a prodrug of cysteine, has been evaluated for its potential in cysteine supplementation in infants, showing that it can be more stable and less toxic than direct cysteine supplementation (White et al., 1993).

  • ARDS Treatment : In patients with acute lung injury/ARDS, treatment with Procysteine and N-acetylcysteine effectively replenished RBC glutathione and possibly shortened the duration of acute lung injury (Bernard et al., 1997).

Safety And Hazards

Procysteine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Procysteine .

Future Directions

The future directions of Procysteine research could involve further studies on its antioxidant activity and its potential benefits for aging-related declines in glutathione levels . Additionally, more research could be conducted to understand its mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLMGCPTLHPWPY-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318247
Record name Procysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procysteine

CAS RN

19771-63-2
Record name Procysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19771-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxothiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxothiazolidinecarboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12224
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOTHIAZOLIDINECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,240
Citations
GR Bernard, AP Wheeler, MM Arons, PE Morris… - Chest, 1997 - Elsevier
Objective To determine the levels of glutathione and cysteine in patients with ARDS and examine the effect of treatment with N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-…
Number of citations: 570 www.sciencedirect.com
S Hodge, G Matthews, V Mukaro, J Ahern… - American journal of …, 2011 - atsjournals.org
… Finally, we evaluated the GSH precursor, procysteine (cysteine l-2-oxothiazolidine-4-… We investigated the in vivo effects of procysteine on the GSSG/GSH ratio as well as in lung …
Number of citations: 183 www.atsjournals.org
RD White, DM Wilson, JA Glosson, DC Madsen… - Toxicology letters, 1993 - Elsevier
… following a moderate dosage of Procysteine ™ or equimolar or … Also, Procysteine ™ solutions were considerably more stable … infants may be enhanced by Procysteine ™ administration. …
Number of citations: 24 www.sciencedirect.com
RC Kalayjian, G Skowron, RT Emgushov… - JAIDS Journal of …, 1994 - journals.lww.com
Twenty-four asymptomatic, HIV-1-seropositive subjects with CD4 cell counts of>= 400/[mu] l participated in a Phase I/II, dose escalation trial of intravenous L-2-oxothiazolidine-4-…
Number of citations: 53 journals.lww.com
CD Leaf, GW Pace - Expert Opinion on Investigational Drugs, 1994 - Taylor & Francis
… in the Procysteine@ group. There was no strong evidence that mortality rate was significantly different in the patients who received Procysteine@’. In summary, Procysteine@ treatment …
Number of citations: 24 www.tandfonline.com
JS Otis, DM Guidot - Alcoholism: Clinical and Experimental …, 2009 - Wiley Online Library
… Instead, procysteine … procysteine minimized the extent of plantaris atrophy by inducing components of several anabolic pathways. Therefore, anti‐oxidant treatments such as procysteine …
Number of citations: 51 onlinelibrary.wiley.com
ME Cudkowicz, PM Sexton, T Ellis, DL Hayden… - Neurology, 1999 - AAN Enterprises
… properties of Procysteine, a cysteine prodrug that increases levels of intracellular glutathione. We found that oral administration of Procysteine was safe. Procysteine enters CSF after …
Number of citations: 49 n.neurology.org
JB Moberly, J Logan, PR Borum, KO Story… - Journal of the …, 1998 - journals.lww.com
Glutathione is a major cellular antioxidant that protects protein thiols and inhibits cellular damage due to oxygen free radicals. It has been reported previously that patients undergoing …
Number of citations: 41 journals.lww.com
MM Lederman, D Georges, S Dando… - Journal of acquired …, 1995 - europepmc.org
… acid (Procysteine) on human immunodeficiency virus expression. Procysteine inhibited HIV … In transient transfection assays, Procysteine inhibited gene expression controlled by the HIV…
Number of citations: 13 europepmc.org
JS Otis, DM Guidot - Alcohol and alcoholism, 2010 - academic.oup.com
Aims: To assess the effectiveness of procysteine (PRO) supplementation provided during a period of abstinence (ABS) on alcohol-induced skeletal muscle atrophy and oxidant stress. …
Number of citations: 21 academic.oup.com

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